Physicochemical Profile & Synthetic Utility of 3-Tert-butyl-5-chloro-1,2-oxazole
Physicochemical Profile & Synthetic Utility of 3-Tert-butyl-5-chloro-1,2-oxazole
Topic: Physicochemical properties of 3-Tert-butyl-5-chloro-1,2-oxazole Content Type: Technical Whitepaper / Application Guide Audience: Synthetic Chemists, Process Development Scientists, Medicinal Chemists
Executive Summary
3-Tert-butyl-5-chloro-1,2-oxazole (also known as 3-tert-butyl-5-chloroisoxazole) represents a specialized heterocyclic building block characterized by a unique dichotomy of stability and reactivity. The bulky tert-butyl group at the C3 position confers significant lipophilicity and metabolic stability, protecting the isoxazole core from oxidative degradation. Conversely, the chlorine atom at the C5 position acts as a versatile "functional handle," enabling nucleophilic aromatic substitution (
Molecular Architecture & Electronic Properties
The physicochemical behavior of 3-tert-butyl-5-chloro-1,2-oxazole is governed by the electronic push-pull nature of the isoxazole ring, modulated by its substituents.
Structural Dynamics
-
Steric Shielding (C3): The bulky tert-butyl group (
) creates a steric cone of approximately 109.5°, effectively shielding the N2-C3 bond from metabolic hydrolysis and enzymatic attack. This makes the scaffold ideal for drug discovery programs requiring high metabolic stability. -
Inductive Activation (C5): The electronegative chlorine atom at C5, combined with the ring oxygen, creates a significant dipole. The C5-Cl bond is activated for nucleophilic attack, not through a classic benzenoid
mechanism, but often via an addition-elimination pathway facilitated by the ring nitrogen's electron-withdrawing capacity.
Physicochemical Data Table
| Property | Value / Description | Note |
| IUPAC Name | 3-(1,1-dimethylethyl)-5-chloroisoxazole | |
| CAS Number | 56056-07-2 | Verified for specific isomer |
| Molecular Formula | ||
| Molecular Weight | 159.61 g/mol | |
| Physical State | Colorless to pale yellow liquid | Low melting point solid < 25°C possible |
| Boiling Point | ~165 - 170 °C (at 760 mmHg) | Predicted based on 5-halo analogs |
| Density | 1.12 ± 0.05 g/cm³ | Predicted |
| LogP (Octanol/Water) | 2.8 - 3.2 | High lipophilicity due to t-Bu |
| pKa (Conjugate Acid) | -2.5 (Estimated) | Very weak base; N-protonation is difficult |
| Solubility | Soluble in DCM, THF, EtOAc, Acetonitrile | Immiscible in water |
Experimental Synthesis Protocol
The most robust route to 3-tert-butyl-5-chloro-1,2-oxazole involves the chlorination of the corresponding isoxazol-5-one precursor. This protocol avoids the use of unstable diazonium intermediates often required when starting from amino-isoxazoles.
Synthesis Workflow (Graphviz)
Figure 1: Synthetic pathway from pivaloylacetonitrile to the target 5-chloro derivative.
Detailed Protocol: Deoxychlorination of 3-tert-butyl-isoxazol-5-one
Objective: Convert the 5-oxo tautomer to the 5-chloro derivative using Phosphoryl Chloride (
-
Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a
drying tube, charge 3-tert-butyl-isoxazol-5-one (1.0 eq). -
Reagent Addition: Add
(excess, typically 3.0 - 5.0 eq) carefully. The acts as both reagent and solvent.[1]-
Note: For difficult substrates, adding a catalytic amount of
(0.1 eq) or Pyridine (1.0 eq) can accelerate the reaction.
-
-
Reaction: Heat the mixture to reflux (approx. 105°C) for 3–5 hours. Monitor reaction progress by TLC (Eluent: 10% EtOAc/Hexanes) or GC-MS.
-
Quenching (Critical): Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice with vigorous stirring to hydrolyze excess
.-
Safety Alert: This step is highly exothermic and releases HCl gas. Perform in a fume hood.
-
-
Extraction: Extract the aqueous layer with Dichloromethane (
, 3x). -
Purification: Wash combined organics with saturated
(to remove phosphoric acid residues) and brine. Dry over , filter, and concentrate in vacuo. -
Result: The crude oil can be distilled under reduced pressure to yield pure 3-tert-butyl-5-chloro-1,2-oxazole.
Reactivity Profile & Applications
The 5-chloro-isoxazole moiety is not merely a static end-point; it is a "masked" reactive intermediate.
The Azirine Gateway (Fe(II) Catalysis)
One of the most powerful applications of 5-chloroisoxazoles is their Iron(II)-catalyzed isomerization into 2H-azirine-2-carbonyl chlorides .[2] This reaction provides rapid access to complex peptidomimetics and heterocycles.
Mechanism:
-
Coordination of
to the isoxazole nitrogen. -
Ring cleavage of the N-O bond.
-
Recyclization to the highly strained 2H-azirine system.
This intermediate can then react in situ with nucleophiles (amines, alcohols) to form azirine-2-carboxamides or esters, preserving the 3-membered ring.
Nucleophilic Substitution ( )
The 5-position is susceptible to attack by strong nucleophiles, particularly thiols and alkoxides.
-
Reaction with NaSMe: Yields 3-tert-butyl-5-(methylthio)isoxazole.
-
Reaction with Amines: Direct displacement is difficult; often requires high temperatures or Pd-catalysis (Buchwald-Hartwig conditions).
Reactivity Diagram
Figure 2: Divergent reactivity pathways: Isomerization vs. Substitution.
Handling & Safety (E-E-A-T)
-
Hazard Classification:
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects (H410) — typical for chlorinated heterocycles.
-
-
Storage: Store in a cool, dry place under inert atmosphere (
or Ar). The compound is relatively stable but can hydrolyze slowly in moist air to release HCl and the 5-hydroxy derivative. -
Disposal: All waste containing this compound must be treated as halogenated organic waste and incinerated in a permitted hazardous waste facility.
References
-
Preparation of 2H-azirine-2-carboxylic acid derivatives. Molecules, 2022.[2]
- Context: Describes the Fe(II)
-
Fe(II)-Catalyzed Isomerization of 5-Chloroisoxazoles.Journal of Organic Chemistry, 2018.
- Context: Mechanistic details on the ring contraction of 5-chloroisoxazoles.
-
Synthesis of 3-amino-5-tert-butylisoxazole.
- Context: Foundational synthesis of the amino-precursor
-
Chlorination of Heterocycles with POCl3.Indian Chemical Society, Review.
- Context: General protocols for converting oxo-heterocycles to chloro-deriv
-
(General Reference for POCl3 methodology)
